(1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride
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Overview
Description
(1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride is a synthetic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexane ring substituted with an imidazole derivative, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Cyclohexane Ring Substitution: The cyclohexane ring can be functionalized through various methods, including hydrogenation of aromatic precursors or direct substitution reactions.
Coupling Reaction: The imidazole derivative is then coupled with the cyclohexane ring under specific conditions, such as the presence of a base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the cyclohexane ring or the imidazole ring, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions, where functional groups on the cyclohexane or imidazole rings are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction may produce fully saturated cyclohexane derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be used in the synthesis of novel materials with unique properties.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical research.
Cell Signaling: It can be used to study cell signaling pathways and their regulation.
Medicine
Drug Development: The compound may have potential as a therapeutic agent, particularly in the treatment of diseases involving imidazole-sensitive pathways.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules.
Industry
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of other chemicals.
Pharmaceuticals: It may be employed in the production of pharmaceutical formulations.
Mechanism of Action
The mechanism of action of (1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride involves its interaction with specific molecular targets. The imidazole ring may bind to metal ions or enzymes, modulating their activity. The cyclohexane ring may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-amine: Lacks the dihydrochloride component, which may affect its solubility and reactivity.
(1r,4r)-4-(1-methyl-1H-imidazol-2-yl)cyclohexan-1-amine: Features a fully aromatic imidazole ring, which may alter its chemical properties.
Uniqueness
The presence of the dihydrochloride component in (1r,4r)-4-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)cyclohexan-1-aminedihydrochloride enhances its solubility in water and may improve its stability. This makes it a unique compound with potential advantages in various applications.
Properties
Molecular Formula |
C10H21Cl2N3 |
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Molecular Weight |
254.20 g/mol |
IUPAC Name |
4-(1-methyl-4,5-dihydroimidazol-2-yl)cyclohexan-1-amine;dihydrochloride |
InChI |
InChI=1S/C10H19N3.2ClH/c1-13-7-6-12-10(13)8-2-4-9(11)5-3-8;;/h8-9H,2-7,11H2,1H3;2*1H |
InChI Key |
SMTOSUSLVNYKIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1C2CCC(CC2)N.Cl.Cl |
Origin of Product |
United States |
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